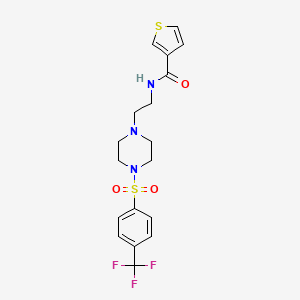
MEthyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MEthyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate is an organic compound that features a benzofuran ring substituted with a boronic ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
Boronic acid compounds, which this compound is a derivative of, are known to have a wide range of applications in pharmacy and biology . They are often used as enzyme inhibitors or specific ligand drugs .
Mode of Action
Boronic acid compounds are usually used in the organic synthesis of drugs, where they are often used in glycol protection, asymmetric synthesis of amino acids, diels–alder and suzuki coupling reactions .
Biochemical Pathways
Boronic acid compounds are known to be involved in various transformation processes due to their high stability, low toxicity, and high reactivity .
Result of Action
Boronic acid compounds are known to have a wide range of applications in medical research, including the treatment of tumors and microbial infections .
Action Environment
It is known that boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as ph, glucose, and atp in the organism .
Preparation Methods
The synthesis of MEthyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate typically involves the following steps:
Borylation Reaction: The introduction of the boronic ester group is achieved through a borylation reaction. This often involves the use of a palladium catalyst and a boron reagent such as bis(pinacolato)diboron.
Esterification: The carboxylic acid group on the benzofuran ring is esterified using methanol in the presence of an acid catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity
Chemical Reactions Analysis
MEthyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:
Suzuki Coupling: This compound can participate in Suzuki coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, allowing for further functionalization
Scientific Research Applications
MEthyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: This compound is explored for its potential in drug development, particularly in the synthesis of enzyme inhibitors and anticancer agents.
Material Science: It is used in the development of new materials with unique electronic and optical properties
Comparison with Similar Compounds
Similar compounds to MEthyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate include:
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound also features a boronic ester group and is used in similar applications.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Another boronic ester compound with applications in medicinal chemistry
This compound stands out due to its unique benzofuran structure, which imparts distinct electronic properties and reactivity.
Properties
IUPAC Name |
methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO5/c1-15(2)16(3,4)22-17(21-15)11-6-7-12-10(8-11)9-13(20-12)14(18)19-5/h6-9H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOVKVSVLZQGIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(=C3)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
methanone](/img/structure/B2396119.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2396122.png)
![N-(2-chlorobenzyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2396123.png)
![2-chloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide](/img/structure/B2396125.png)


![1-(2-ethylpiperidin-1-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethan-1-one](/img/structure/B2396129.png)

![2-(4-fluorophenyl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}acetamide](/img/structure/B2396132.png)
![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2396134.png)
![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-6-(pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2396135.png)

![2-[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]-4-methoxypyrimidine](/img/structure/B2396141.png)
